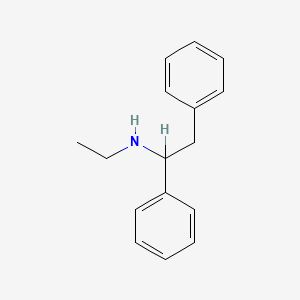

Ephenidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ephenidine, also known as N-Ethyl-1,2-diphenylethylamine, is a dissociative anesthetic that has gained attention as a designer drug. It is structurally related to other diarylethylamines and has been studied for its potential neuroprotective properties. This compound acts primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which contributes to its dissociative and hallucinogenic effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ephenidine typically involves the reaction of 1,2-diphenylethylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

化学反応の分析

Types of Reactions: Ephenidine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve alkyl halides and bases.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry

Ephenidine is utilized as a reagent in organic synthesis. Its unique chemical structure allows researchers to study reaction mechanisms and develop new synthetic methodologies. The compound's ability to act as an NMDA receptor antagonist provides insights into the synthesis of related compounds and the exploration of their properties in medicinal chemistry .

Biology

In biological research, this compound has been investigated for its effects on neural pathways, particularly concerning neuroprotection. Studies have shown that this compound can inhibit excitotoxic actions mediated by glutamate through NMDA receptor blockade. This property suggests potential therapeutic applications in conditions involving neurotoxic injuries, such as stroke or cardiac arrest .

| Activity | Description |

|---|---|

| NMDA Receptor Antagonism | Selective inhibition of NMDA receptors with a Ki value of approximately 66 nM |

| Effects on Long-Term Potentiation | Blocks induction of long-term potentiation in hippocampal neurons |

| Neuroprotective Potential | May protect neurons from excitotoxic damage in neurodegenerative diseases |

Medicine

This compound has been explored as a potential treatment for various medical conditions due to its NMDA receptor antagonist properties. Its pharmacological profile indicates possible applications in managing pain, depression, and other neuropsychiatric disorders. Research has highlighted its ability to induce dissociative anesthesia, similar to ketamine, which may be beneficial in clinical settings where rapid anesthesia is required .

Industry

In the pharmaceutical industry, this compound's psychoactive properties have led to its investigation as a candidate for developing new anesthetic agents and psychoactive substances. The compound's dissociative effects could provide alternatives to existing anesthetics with fewer side effects or improved efficacy .

Case Studies

Several studies have documented the effects and applications of this compound:

- A study conducted on rats demonstrated that this compound significantly inhibited NMDA receptor-mediated excitatory postsynaptic potentials in hippocampal slices, indicating its effectiveness as an NMDA antagonist .

- Clinical observations have noted this compound's recreational use, leading to discussions about its safety profile and potential therapeutic applications. Reports suggest it may serve as a model for understanding the mechanisms of other dissociative anesthetics like ketamine .

作用機序

Ephenidine exerts its effects primarily through antagonism of the NMDA receptor. By blocking this receptor, this compound inhibits the excitatory neurotransmitter glutamate, leading to dissociative and hallucinogenic effects. Additionally, this compound has weaker affinity for dopamine and norepinephrine transporters, as well as sigma receptors, which may contribute to its overall pharmacological profile .

類似化合物との比較

Diphenidine: Another diarylethylamine with similar NMDA receptor antagonist properties.

Methoxphenidine: A structural analog with additional methoxy groups, leading to different pharmacokinetics and potency.

Ketamine: A well-known dissociative anesthetic with a similar mechanism of action but different chemical structure.

Uniqueness of Ephenidine: this compound is unique due to its specific binding affinity and selectivity for the NMDA receptor, which distinguishes it from other similar compounds. Its distinct pharmacokinetic profile and potential neuroprotective properties make it a compound of interest in both scientific research and clinical applications .

生物活性

Ephenidine, a member of the diarylethylamine class, has garnered attention due to its psychoactive properties, particularly as a dissociative anesthetic. Its biological activity is primarily characterized by its role as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function. This article delves into the pharmacological profile, receptor interactions, clinical implications, and case studies associated with this compound.

Pharmacological Profile

This compound exhibits potent inhibitory effects on NMDA receptor activity, akin to other well-known dissociatives like ketamine. The compound's affinity for the NMDA receptor has been quantified through various binding assays:

- Ki Value : this compound has a Ki value of 66 nM for inhibiting ^3H-MK-801 binding at the NMDA receptor's PCP site, indicating a strong binding affinity .

- Transporter Activity : It also shows moderate activity at dopamine (379 nM) and noradrenaline (841 nM) transporters, along with sigma 1 (629 nM) and sigma 2 (722 nM) binding sites .

Table 1: Binding Affinities of this compound

| Receptor/Transporter | Ki Value (nM) |

|---|---|

| NMDA (PCP site) | 66 |

| Dopamine Transporter | 379 |

| Noradrenaline Transporter | 841 |

| Sigma 1 | 629 |

| Sigma 2 | 722 |

This compound's mechanism as an NMDA receptor antagonist leads to significant alterations in neuronal excitability and synaptic transmission. In vitro studies have demonstrated that:

- At concentrations of 1 µM and 10 µM, this compound inhibited NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) by approximately 25% and near-maximal levels after prolonged superfusion .

- The compound effectively blocked long-term potentiation (LTP) induction in hippocampal slices, a critical process for learning and memory .

Clinical Implications

The use of this compound has been associated with various clinical complications. A retrospective study analyzing cases from the French Addictovigilance Network reported:

- Case Distribution : Out of 18 cases involving this compound, the majority were classified as possible or probable due to polysubstance abuse .

- Complications : Reported complications included psychiatric disturbances, neurological issues, and cardiovascular problems. The severity ranged from minor in five cases to serious in four cases .

Table 2: Summary of Clinical Cases Involving this compound

| Severity Level | Number of Cases | Common Complications |

|---|---|---|

| Minor | 5 | Mild agitation, dizziness |

| Moderate | 6 | Confusion, anxiety |

| Serious | 4 | Hyperthermia, acute kidney injury |

Case Studies

Several notable case studies highlight the effects of this compound:

- Case Study A : A 33-year-old male presented with severe agitation and hyperthermia after consuming this compound. He exhibited tachycardia and altered mental status, ultimately leading to acute liver injury .

- Case Study B : A patient found unresponsive in a public area had consumed what was later confirmed as methoxyphenidine but showed symptoms consistent with this compound use. He displayed signs of confusion and severe sedation upon hospital admission .

特性

CAS番号 |

60951-19-1 |

|---|---|

分子式 |

C16H19N |

分子量 |

225.33 g/mol |

IUPAC名 |

N-ethyl-1,2-diphenylethanamine |

InChI |

InChI=1S/C16H19N/c1-2-17-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16-17H,2,13H2,1H3 |

InChIキー |

IGFZMQXEKIZPDR-UHFFFAOYSA-N |

SMILES |

CCNC(CC1=CC=CC=C1)C2=CC=CC=C2 |

正規SMILES |

CCNC(CC1=CC=CC=C1)C2=CC=CC=C2 |

同義語 |

ephenidine N-ethyl-1,2-diphenylethanamine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。